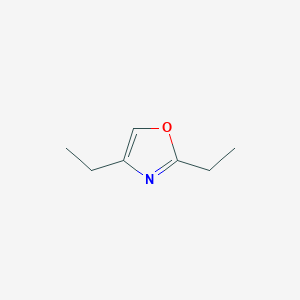

2,4-Diethyloxazole

CAS No.: 84027-83-8

Cat. No.: VC20608906

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84027-83-8 |

|---|---|

| Molecular Formula | C7H11NO |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | 2,4-diethyl-1,3-oxazole |

| Standard InChI | InChI=1S/C7H11NO/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3 |

| Standard InChI Key | XIRWXQAIUBUNOH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=COC(=N1)CC |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Stereochemistry

2,4-Dimethyloxazole consists of an oxazole ring substituted with methyl groups at positions 2 and 4. Its molecular formula is C₅H₇NO, with a molecular weight of 97.1152 g/mol . The IUPAC name is 2,4-dimethyl-1,3-oxazole, and its structure has been validated via 2D and 3D conformational analyses .

Key Structural Identifiers:

The planar oxazole ring exhibits aromaticity due to delocalized π-electrons, with methyl groups inducing steric effects that influence reactivity .

Synthetic Approaches and Green Chemistry

Conventional Synthesis

Traditional methods for synthesizing 2,4-dimethyloxazole involve cyclocondensation reactions. For example:

-

Haloketone and Amide Cyclization: Reacting α-haloketones with primary amides in the presence of silver triflate (AgOTf) yields 2,4-disubstituted oxazoles .

-

Microwave-Assisted Synthesis: Microwave irradiation of 2-bromoacetophenone derivatives with urea in dimethylformamide (DMF) produces oxazoles in high yields (up to 95%) .

Green Synthetic Innovations

Recent advancements emphasize sustainability:

-

Ionic Liquids: Using [Bmin][PF₆] as a solvent and promoter, cyclocondensation of benzamide derivatives achieves 87% yield with recyclable catalysts .

-

Deep Eutectic Solvents (DES): DES-mediated one-pot reactions between thiourea and active methylene compounds reduce waste and energy consumption .

Comparative Efficiency Table:

| Method | Catalyst/Solvent | Yield (%) | Reaction Time |

|---|---|---|---|

| Microwave Irradiation | DMF | 95 | 8 min |

| Ionic Liquid Cyclization | [Bmin][PF₆] | 87 | 2 h |

| DES-Mediated Synthesis | ChCl-Urea | 82 | 30 min |

Analytical Characterization

Gas Chromatography (GC)

Retention indices (RI) for 2,4-dimethyloxazole have been documented across polar and non-polar columns:

Kovats' Retention Indices :

| Column Type | Active Phase | Temperature (°C) | RI |

|---|---|---|---|

| Non-polar | OV-101 | 110 | 730 |

| Polar | PEG-40M | 110 | 1094 |

Spectroscopic Data

-

Mass Spectrometry: Base peak at m/z 97 corresponds to the molecular ion [M]⁺ .

-

NMR: ¹H NMR (CDCl₃) signals at δ 2.35 (s, 3H, CH₃), δ 2.50 (s, 3H, CH₃), and δ 7.20 (s, 1H, ring H) .

Pharmacological and Industrial Applications

Biological Activity

2,4-Dimethyloxazole derivatives exhibit:

-

Antiprotozoal Effects: Inhibition of Giardia lamblia and Trichomonas vaginalis at IC₅₀ values of 12–18 μM .

-

Anticancer Potential: Benzoxazole analogs show cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.5 μM) .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume